1-(Trimethylsilyl)-1-propyne

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

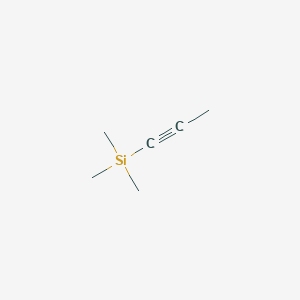

Structure

3D Structure

Properties

IUPAC Name |

trimethyl(prop-1-ynyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Si/c1-5-6-7(2,3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGLONGLPGISNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

87842-32-8 | |

| Record name | Poly(1-trimethylsilyl-1-propyne) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87842-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60211291 | |

| Record name | 1-(Trimethylsilyl)prop-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6224-91-5 | |

| Record name | Trimethyl-1-propyn-1-ylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6224-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Trimethylsilyl)prop-1-yne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006224915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Trimethylsilyl)prop-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(trimethylsilyl)prop-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(TRIMETHYLSILYL)PROP-1-YNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQA6VF7W9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Trimethylsilyl)-1-propyne: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Trimethylsilyl)-1-propyne, a versatile organosilicon compound, serves as a crucial building block in modern organic synthesis. Its unique structure, featuring a terminal alkyne protected by a trimethylsilyl (B98337) group, allows for a wide range of chemical transformations, making it an invaluable reagent in the synthesis of complex molecules, including those with pharmaceutical applications. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic utility of this compound, with a focus on data-driven insights and detailed experimental methodologies.

Chemical Structure and Properties

This compound is a clear, colorless liquid with the molecular formula C₆H₁₂Si.[1] The molecule consists of a propyne (B1212725) backbone with a trimethylsilyl group attached to the C1 carbon of the alkyne. This silyl (B83357) group imparts unique reactivity and stability to the molecule, allowing for selective reactions at other sites or controlled deprotection for subsequent functionalization.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂Si | [1] |

| Molecular Weight | 112.25 g/mol | [1] |

| CAS Number | 6224-91-5 | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 99-100 °C | [1] |

| Melting Point | -69 °C | |

| Density | 0.758 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.417 | [1] |

| Flash Point | -4 °C | |

| Solubility | Miscible with toluene | [1] |

Spectroscopic Data

The structural features of this compound have been extensively characterized using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound typically shows two main signals. A singlet corresponding to the nine equivalent protons of the trimethylsilyl group appears in the upfield region, while a singlet for the three protons of the methyl group attached to the alkyne is observed slightly downfield.

-

¹³C NMR: The carbon NMR spectrum displays distinct signals for the carbons of the trimethylsilyl group, the methyl group, and the two sp-hybridized carbons of the alkyne.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound exhibits characteristic absorption bands that are indicative of its functional groups. A key feature is the C≡C stretching vibration, which is typically observed in the 2100-2260 cm⁻¹ region. The C-H stretching and bending vibrations of the methyl and trimethylsilyl groups are also prominent.[3][4][5]

Mass Spectrometry (MS):

Electron ionization mass spectrometry of this compound reveals a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is characterized by the loss of methyl groups and other fragments from the trimethylsilyl moiety, which is a common fragmentation pathway for trimethylsilyl-containing compounds.[6][7][8][9]

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of propyne with a strong base followed by quenching with chlorotrimethylsilane (B32843).

Materials:

-

Propyne

-

n-Butyllithium (n-BuLi) in hexanes

-

Chlorotrimethylsilane (TMSCl)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Argon or Nitrogen gas supply

-

Standard glassware for air-sensitive reactions

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, a thermometer, and a dropping funnel is purged with argon.

-

Anhydrous diethyl ether or THF is added to the flask, and the solvent is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of n-butyllithium in hexanes is added dropwise to the cooled solvent.

-

Propyne gas is bubbled through the solution at a steady rate while maintaining the temperature at -78 °C. The reaction is monitored for the formation of the lithium propynide.

-

After the addition of propyne is complete, chlorotrimethylsilane is added dropwise via the dropping funnel.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to yield this compound as a clear, colorless liquid.

Palladium-Catalyzed Carboannulation for Indene (B144670) Synthesis

This compound is a key substrate in palladium-catalyzed carboannulation reactions to synthesize highly substituted indenes.

General Workflow:

Caption: General workflow for palladium-catalyzed indene synthesis.

Rhodium-Catalyzed Annulation for Indenone Synthesis

This compound is also utilized in rhodium-catalyzed reactions with 2-bromophenylboronic acids to produce indenones, which are important structural motifs in medicinal chemistry.[1]

Logical Relationship:

Caption: Logical relationship in rhodium-catalyzed indenone synthesis.

Applications in Drug Development and Research

The synthetic versatility of this compound makes it a valuable tool for medicinal chemists and drug development professionals. The ability to construct complex carbocyclic and heterocyclic scaffolds, such as indenes and indenones, is crucial for the synthesis of novel bioactive molecules.[2] These structural motifs are present in a variety of natural products and pharmaceutical agents with diverse biological activities. Furthermore, the trimethylsilyl group can act as a temporary protecting group for the terminal alkyne, allowing for synthetic manipulations on other parts of a molecule before its deprotection and subsequent transformation, a key strategy in multi-step total synthesis.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is important to avoid contact with skin and eyes and to wear personal protective equipment, including gloves and safety glasses. Store in a cool, dry place away from sources of ignition. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a cornerstone reagent in organic synthesis with a well-established portfolio of chemical properties and synthetic applications. Its utility in constructing complex molecular architectures, particularly in the realm of transition metal-catalyzed reactions, underscores its importance in academic research and the pharmaceutical industry. This guide provides a foundational understanding of this key building block, offering researchers the necessary information to effectively and safely incorporate it into their synthetic endeavors.

References

- 1. This compound | 6224-91-5 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound(6224-91-5) IR Spectrum [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(Trimethylsilyl)-1-propyne (CAS: 6224-91-5) for Researchers and Drug Development Professionals

An authoritative resource on the synthesis, properties, and applications of 1-(Trimethylsilyl)-1-propyne, a versatile building block in modern organic chemistry and drug discovery.

Introduction

This compound, with the CAS number 6224-91-5, is a valuable organosilicon compound widely utilized in organic synthesis. Its unique structure, featuring a terminal alkyne protected by a trimethylsilyl (B98337) group, allows for a broad range of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its significant applications in the synthesis of complex, biologically active molecules relevant to drug development. The trimethylsilyl group serves as a removable protecting group, enabling selective reactions at the terminal carbon of the propyne (B1212725) unit, a feature that is highly advantageous in multi-step synthetic pathways.[1]

Physicochemical and Spectroscopic Data

This compound is a clear, colorless liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 6224-91-5 | [1] |

| Molecular Formula | C₆H₁₂Si | [1] |

| Molecular Weight | 112.25 g/mol | [1] |

| Boiling Point | 99-100 °C | [1] |

| Density | 0.758 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.417 | [1] |

| Flash Point | -4 °C | [2] |

| Solubility | Miscible with toluene | [1] |

Spectroscopic data are crucial for the identification and characterization of this compound. Representative data are summarized below.

| Spectroscopic Data | Key Features | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 1.84 (s, 3H, CH₃), 0.15 (s, 9H, Si(CH₃)₃) | [3] |

| ¹³C NMR | Spectral data available | [4] |

| Infrared (IR) Spectrum | Characteristic C≡C stretching vibration | [5] |

| Mass Spectrum (MS) | Molecular ion peak and fragmentation pattern available | [6] |

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the reaction of propyne with a strong base, such as n-butyllithium, followed by quenching with chlorotrimethylsilane. This method provides a straightforward route to this valuable synthetic intermediate.

The reactivity of this compound is dominated by the chemistry of the carbon-carbon triple bond and the lability of the silicon-carbon bond. The trimethylsilyl group can be selectively removed under various conditions, such as with fluoride (B91410) ions or basic hydrolysis, to reveal the terminal alkyne for further functionalization. This controlled deprotection is a cornerstone of its utility in complex molecule synthesis.[1]

Experimental Protocols

Synthesis of this compound from Propyne

Materials:

-

Propyne

-

n-Butyllithium (n-BuLi) in hexanes

-

Chlorotrimethylsilane (TMSCl)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Anhydrous sodium sulfate

-

Standard glassware for inert atmosphere reactions

Procedure:

-

A solution of propyne in an anhydrous ethereal solvent is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

An equimolar amount of n-butyllithium in hexanes is added dropwise to the propyne solution, maintaining the temperature at -78 °C. The reaction mixture is stirred for 1 hour at this temperature to ensure complete deprotonation and formation of the lithium propynide.

-

Chlorotrimethylsilane (1.1 equivalents) is then added dropwise to the reaction mixture.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

The reaction is quenched by the slow addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation to afford this compound.

Palladium-Catalyzed Carboannulation for the Synthesis of Indenes

This protocol describes the synthesis of highly substituted indenes from this compound and an aryl iodide.

Materials:

-

This compound

-

A suitable o-iodoaryl ketone or aldehyde

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

A suitable base (e.g., sodium carbonate, potassium carbonate)

-

Anhydrous solvent (e.g., toluene, DMF)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the o-iodoaryl compound (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv) in the anhydrous solvent.

-

Add palladium(II) acetate (5 mol%) and triphenylphosphine (10 mol%) to the reaction mixture.

-

The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired indene (B144670) derivative.[7]

Rhodium-Catalyzed Carbonylative Cyclization for the Synthesis of Indenones

This protocol outlines the synthesis of indenones from this compound and a 2-bromophenylboronic acid.

Materials:

-

This compound

-

A 2-bromophenylboronic acid derivative

-

[RhCl(cod)]₂ (cod = 1,5-cyclooctadiene)

-

A suitable base (e.g., Na₂CO₃)

-

Dioxane and water

-

Carbon monoxide (CO) gas

Procedure:

-

To a reaction vessel, add the 2-bromophenylboronic acid (1.5 equiv), this compound (1.0 equiv), and the base (2.0 equiv).

-

Add [RhCl(cod)]₂ (2.5-5 mol%) to the vessel.

-

The vessel is charged with a mixture of dioxane and water (e.g., 10:1).

-

The reaction vessel is purged with carbon monoxide and then maintained under a CO atmosphere (balloon).

-

The mixture is heated to 80-100 °C and stirred for 20-40 hours.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to afford the corresponding indenone. The regioselectivity is high, with the silyl (B83357) group favoring the α-position of the indenone.[8][9]

Applications in Drug Discovery and Development

The synthetic utility of this compound is particularly evident in the construction of molecular scaffolds found in numerous biologically active compounds. The indene and indenone cores, readily accessible through reactions employing this building block, are privileged structures in medicinal chemistry.

Synthesis of Bioactive Indenes and Indenones

Indene derivatives exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[10][11] Similarly, the indenone scaffold is present in many compounds with significant biological activity.[3][4] For instance, certain indenone derivatives have shown potent anticancer activity.[12] The ability to efficiently synthesize these complex ring systems using this compound makes it a valuable tool for generating libraries of compounds for drug screening.

Relevance to Anti-Alzheimer's Drug Discovery

A prominent example of a drug containing an indanone core is Donepezil (B133215), an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[5][13] The synthetic strategies for Donepezil and its analogues often involve the construction of a substituted indanone skeleton.[14][15] While direct synthesis of Donepezil from this compound is not the standard route, the methodologies described herein for indenone synthesis are highly relevant for the preparation of novel analogues and other indanone-based drug candidates targeting neurodegenerative diseases.[2]

Visualizations

Caption: Synthetic workflow for this compound and its application in catalysis.

Caption: Role of this compound in the drug discovery pipeline.

Safety and Handling

This compound is a highly flammable liquid and vapor. It should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[16]

Conclusion

This compound is a cornerstone reagent in modern organic synthesis, offering a reliable and versatile platform for the construction of complex molecular architectures. Its application in palladium- and rhodium-catalyzed reactions provides efficient access to indene and indenone scaffolds, which are of significant interest in drug discovery and development due to their prevalence in biologically active compounds. The detailed protocols and compiled data in this guide are intended to facilitate its use by researchers and scientists in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and the development of new therapeutic agents.

References

- 1. 3-BROMO-1-(TRIMETHYLSILYL)-1-PROPYNE synthesis - chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rh(I)-Catalyzed CO Gas-Free Carbonylative Cyclization Reactions of Alkynes with 2-Bromophenylboronic Acids Using Formaldehyde [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Rh(I)-catalyzed carbonylative cyclization reactions of alkynes with 2-bromophenylboronic acids leading to indenones. | Sigma-Aldrich [sigmaaldrich.com]

- 9. Rh(I)-catalyzed carbonylative cyclization reactions of alkynes with 2-bromophenylboronic acids leading to indenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anticancer activity of novel indenopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Multifunctional Donepezil Analogues as Cholinesterase and BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of new donepezil analogues and investigation of their effects on cholinesterase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Trimethylsilyl)-1-propyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Trimethylsilyl)-1-propyne is a versatile bifunctional reagent that holds significant importance in organic synthesis. Its unique structure, featuring a terminal alkyne masked by a sterically bulky trimethylsilyl (B98337) (TMS) group, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the synthesis and detailed characterization of this valuable chemical intermediate. The strategic use of the TMS protecting group enables regioselective reactions and the sequential introduction of different functionalities, making it a key building block in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound involves the deprotonation of propyne (B1212725) followed by quenching with trimethylsilyl chloride. Two common approaches utilize either an organolithium reagent or a Grignard reagent to generate the propynyl (B12738560) anion.

Synthetic Workflow

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound.

Method 1: Deprotonation with n-Butyllithium

Materials:

-

Propyne (gas)

-

n-Butyllithium (2.5 M in hexanes)

-

Trimethylsilyl chloride

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Hexanes

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, a low-temperature thermometer, and a rubber septum is placed under an inert atmosphere (argon or nitrogen).

-

Anhydrous THF is added to the flask, and the flask is cooled to -78 °C using a dry ice/acetone bath.

-

Propyne gas is bubbled through the cold THF for a predetermined amount of time to achieve the desired molar quantity.

-

n-Butyllithium (1.05 equivalents) is added dropwise to the stirred solution while maintaining the internal temperature below -70 °C. The mixture is stirred for an additional 30 minutes at -78 °C.

-

Trimethylsilyl chloride (1.1 equivalents) is then added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with hexanes.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield this compound as a colorless liquid.

Method 2: Grignard Reaction

Materials:

-

Propyne (gas)

-

Ethylmagnesium bromide (1.0 M in THF)

-

Trimethylsilyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Diethyl ether

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF and cool to 0 °C.

-

Bubble propyne gas through the solvent.

-

Slowly add ethylmagnesium bromide (1.0 equivalent) to the propyne solution. Methane gas will evolve.

-

After the addition is complete, warm the reaction mixture to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add trimethylsilyl chloride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent by rotary evaporation, and purify the residue by distillation to obtain the final product.

Characterization Data

The synthesized this compound should be characterized by its physical and spectroscopic properties.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₁₂Si |

| Molecular Weight | 112.24 g/mol [1] |

| Appearance | Colorless liquid |

| Boiling Point | 99-100 °C[1] |

| Density | 0.758 g/mL at 25 °C[1] |

| Refractive Index (n²⁰/D) | 1.417[1] |

| CAS Number | 6224-91-5[1] |

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.87 | s | 3H | -CH₃ |

| 0.14 | s | 9H | -Si(CH₃)₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 90.5 | ≡C-Si |

| 85.1 | ≡C-CH₃ |

| 4.4 | -CH₃ |

| 0.2 | -Si(CH₃)₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 2960 | C-H stretch (sp³) |

| 2175 | C≡C stretch |

| 1250 | Si-C stretch |

| 840 | Si-C stretch |

Logical Relationship Diagram

Conclusion

This technical guide has detailed the synthesis and characterization of this compound. The provided experimental protocols, based on established organometallic procedures, offer reliable methods for its preparation. The comprehensive characterization data, including physical properties and spectroscopic analyses, serve as a benchmark for confirming the identity and purity of the synthesized compound. This information is intended to support researchers and professionals in the effective utilization of this versatile building block in their synthetic endeavors.

References

Technical Guide: Physical Properties of 1-(Trimethylsilyl)-1-propyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 1-(Trimethylsilyl)-1-propyne (TMS-propyne). A silylated alkyne, this compound is a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This document compiles and presents key physical data in a structured format, details generalized experimental protocols for their determination, and includes visualizations to illustrate the relationships between these properties and the workflows for their characterization.

Chemical Identity

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Trimethyl(prop-1-yn-1-yl)silane, 1-Propynyltrimethylsilane, Methyl(trimethylsilyl)acetylene |

| CAS Number | 6224-91-5[1][2] |

| Molecular Formula | C₆H₁₂Si[1][3] |

| Molecular Weight | 112.24 g/mol [1][2] |

| Chemical Structure | CH₃C≡CSi(CH₃)₃[1] |

| InChI Key | DCGLONGLPGISNX-UHFFFAOYSA-N[1] |

| SMILES | CC#C--INVALID-LINK--(C)C[1] |

Physical and Chemical Properties

This compound is a clear, colorless liquid at room temperature.[3][4] It is miscible with common organic solvents such as toluene.[3][4]

Tabulated Physical Properties

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Reference Conditions |

| Boiling Point | 99-100 °C | (lit.)[1][2][5] |

| Melting Point | -69 °C | [3][5] |

| Density | 0.758 g/mL | at 25 °C (lit.)[1][2] |

| Refractive Index (n20/D) | 1.417 | (lit.)[1][2] |

| Vapor Density | >1 | (vs air)[1][2] |

| Flash Point | 4 °C (39.2 °F) | closed cup[2] |

Safety Information

| Hazard Statement | GHS Pictogram | Signal Word |

| H225: Highly flammable liquid and vapor.[2][6] | GHS02 | Danger[2][6] |

| H315: Causes skin irritation.[6] | ||

| H319: Causes serious eye irritation.[6] |

For detailed safety and handling information, refer to the Material Safety Data Sheet (MSDS).

Experimental Protocols

This section outlines generalized, standard laboratory procedures for the determination of the key physical properties of liquid organic compounds like this compound.

Boiling Point Determination (Thiele Tube Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube

-

Thermometer (0-250 °C)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating mantle or Bunsen burner

-

Mineral oil or silicone oil

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube is placed in the test tube with the open end submerged in the liquid.

-

The test tube is attached to the thermometer and placed in the Thiele tube containing the heating oil.

-

The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is discontinued (B1498344) when a steady stream of bubbles is observed.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[7]

Density Measurement (Pycnometer Method)

The density is determined by measuring the mass of a known volume of the liquid.

Apparatus:

-

Pycnometer (a glass flask with a precise volume)

-

Analytical balance

-

Constant temperature bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed on the analytical balance.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.

-

The pycnometer is removed from the bath, carefully dried on the outside, and weighed again.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how light propagates through the substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator (e.g., at 20 °C)

-

Dropper

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., acetone) and allowed to dry.

-

A few drops of this compound are placed on the surface of the measuring prism.

-

The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The handwheel is turned to center the dividing line on the crosshairs.

-

The refractive index is read from the instrument's scale.[3]

Spectroscopic Analysis

Sample Preparation:

-

Approximately 5-25 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in a small vial.[8][9]

-

The solution is filtered through a pipette with a small cotton plug into a clean NMR tube to a height of about 4-5 cm.[8]

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

Data Acquisition (¹H and ¹³C NMR):

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used.[10] The number of scans is increased to obtain an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[10]

¹H NMR Data (400 MHz, CDCl₃):

-

δ 1.87 ppm (s, 3H, -C≡C-CH₃)

-

δ 0.14 ppm (s, 9H, -Si(CH₃)₃)[11]

¹³C NMR Data: Spectra are available in public databases for reference.[7][12]

Sample Preparation (Neat Liquid):

-

A drop of this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[13]

-

A second salt plate is placed on top to create a thin liquid film.[13]

Data Acquisition:

-

A background spectrum of the empty spectrometer is recorded.

-

The "sandwich" of salt plates containing the sample is placed in the sample holder.

-

The IR spectrum is recorded. The instrument software automatically subtracts the background spectrum.[14]

Key IR Absorptions: Characteristic peaks for the C≡C and Si-C bonds are expected. IR spectra are available in public databases.[15]

Sample Introduction and Ionization:

-

A small amount of the liquid sample is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).

-

In the ion source, the molecules are ionized, typically by electron impact (EI), which may cause fragmentation.[16]

Mass Analysis and Detection:

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[16]

-

The detector records the abundance of each ion at a specific m/z value.

Expected Mass Spectrum: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, as well as fragment ions. Mass spectra are available in public databases for reference.[17]

Visualizations

Logical Relationship of Physical Properties

Caption: Interrelation of the physical properties of this compound.

General Experimental Workflow for Physical Characterization

Caption: Workflow for the physical characterization of a liquid compound.

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 5. phillysim.org [phillysim.org]

- 6. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. NMR Sample Preparation [nmr.chem.umn.edu]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. benchchem.com [benchchem.com]

- 11. mt.com [mt.com]

- 12. NMR Spectroscopy [www2.chemistry.msu.edu]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. youtube.com [youtube.com]

- 15. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 16. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

Spectroscopic data for 1-(Trimethylsilyl)-1-propyne (NMR, IR, Mass Spec).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the versatile synthetic building block, 1-(Trimethylsilyl)-1-propyne. The following sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a comprehensive resource for its identification and characterization in various research and development applications.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.87 | Singlet | 3H | CH₃ |

| ~0.14 | Singlet | 9H | Si(CH₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~89.0 | ≡C-Si |

| ~84.0 | ≡C-CH₃ |

| ~4.0 | CH₃ |

| ~0.0 | Si(CH₃)₃ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~2960 | Strong | C-H Stretch | -CH₃ |

| ~2170 | Strong | C≡C Stretch | Alkyne |

| ~1250 | Strong | Si-C Stretch | Trimethylsilyl |

| ~840 | Strong | Si-C Stretch | Trimethylsilyl |

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 112 | ~10 | [M]⁺ (Molecular Ion) |

| 97 | 100 | [M-CH₃]⁺ |

| 73 | ~15 | [Si(CH₃)₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in deuterated chloroform (B151607) (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment (zg30).

-

Acquisition Parameters:

-

Spectral Width: 16 ppm

-

Acquisition Time: 4 seconds

-

Relaxation Delay: 1 second

-

Number of Scans: 16

-

-

Processing: The free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal.

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

-

Pulse Program: A standard proton-decoupled pulse sequence (zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 240 ppm

-

Acquisition Time: 1.5 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024

-

-

Processing: The FID is Fourier transformed with a line broadening of 1 Hz, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of neat this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample spectrum is then acquired over the range of 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane) is introduced into the mass spectrometer via a gas chromatograph (GC) or a direct insertion probe.

-

Ionization: Electron Ionization (EI) is employed.

-

Electron Energy: 70 eV

-

Source Temperature: 200 °C

-

-

Mass Analysis: A quadrupole mass analyzer scans a mass range of m/z 10-200.

-

Data Acquisition: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

An In-Depth Technical Guide to 1-(Trimethylsilyl)-1-propyne: Synthesis, Properties, and Applications in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Trimethylsilyl)-1-propyne is a versatile organosilicon compound widely utilized in organic synthesis as a stable and reactive building block. Its unique chemical properties, conferred by the trimethylsilyl (B98337) protecting group on the propyne (B1212725) moiety, allow for its application in a variety of carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of this compound, detailing its molecular and physical properties, spectroscopic data, synthesis protocols, and its significant role in advanced catalytic reactions, particularly in the synthesis of indene (B144670) and indenone scaffolds relevant to drug discovery and materials science.

Compound Identification and Properties

This compound, also known as trimethyl-1-propynylsilane, is a colorless liquid at room temperature. The presence of the trimethylsilyl group provides thermal stability and influences the regioselectivity of its reactions.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₆H₁₂Si | [1][2] |

| Molecular Weight | 112.25 g/mol | [1][2] |

| CAS Number | 6224-91-5 | [1][2] |

| Appearance | Clear, colorless liquid | |

| Boiling Point | 99-100 °C | |

| Density | 0.758 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.417 | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 1.87 (s, 3H, CH₃), 0.14 (s, 9H, Si(CH₃)₃) | [3] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 90.7 (C≡CSi), 84.3 (C≡CCH₃), 4.6 (CH₃), 0.2 (Si(CH₃)₃) | [4] |

| Infrared (IR) Spectrum | C≡C stretch: ~2170 cm⁻¹ | [5] |

| Mass Spectrum (m/z) | 112 (M+), 97 ([M-CH₃]⁺) | [5] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of propyne with a strong base followed by quenching with chlorotrimethylsilane (B32843).

Experimental Protocol:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen inlet is charged with a solution of ethylmagnesium bromide in anhydrous tetrahydrofuran (B95107) (THF).

-

Addition of Propyne: The flask is cooled to 0 °C in an ice bath. Propyne gas is bubbled through the solution until saturation.

-

Addition of Chlorotrimethylsilane: A solution of chlorotrimethylsilane in anhydrous THF is added dropwise to the reaction mixture at 0 °C.

-

Reaction and Workup: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to afford this compound.

Diagram 1: Synthesis of this compound

Palladium-Catalyzed Carboannulation for Indene Synthesis

This compound is a key substrate in the palladium-catalyzed carboannulation of aryl halides to synthesize highly substituted indenes.

Experimental Protocol:

-

Reaction Setup: A Schlenk tube is charged with the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium(II) acetate (B1210297) (0.05 equiv), a suitable phosphine (B1218219) ligand (e.g., triphenylphosphine, 0.1 equiv), and a base (e.g., potassium carbonate, 2.0 equiv).

-

Solvent Addition: Anhydrous solvent (e.g., toluene (B28343) or DMF) is added, and the tube is sealed.

-

Reaction: The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours.

-

Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Diagram 2: Palladium-Catalyzed Indene Synthesis

Rhodium-Catalyzed Synthesis of Indenones

The reaction of this compound with 2-bromophenylboronic acids in the presence of a rhodium catalyst provides an efficient route to indenones.

Experimental Protocol:

-

Reaction Setup: In a glovebox, a vial is charged with 2-bromophenylboronic acid (1.0 equiv), this compound (1.5 equiv), a rhodium precursor (e.g., [Rh(cod)Cl]₂, 0.025 equiv), a ligand (e.g., a chiral diene, 0.055 equiv), and a base (e.g., potassium carbonate, 2.0 equiv).

-

Solvent Addition: Anhydrous solvent (e.g., 1,4-dioxane) is added to the vial.

-

Reaction: The vial is sealed and heated at 80-100 °C for 12-24 hours.

-

Workup and Purification: The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield the indenone product.

Diagram 3: Rhodium-Catalyzed Indenone Synthesis

Applications in Drug Development and Medicinal Chemistry

The indene and indenone cores synthesized using this compound are prevalent in a variety of biologically active molecules. These scaffolds are found in compounds with anti-inflammatory, anti-cancer, and antiviral properties. The ability to efficiently construct these complex molecular architectures using palladium and rhodium catalysis makes this compound a valuable reagent in the synthesis of novel therapeutic agents. The trimethylsilyl group can be readily removed under mild conditions, allowing for further functionalization of the alkyne moiety, thereby providing access to a diverse range of molecular derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is an irritant to the skin, eyes, and respiratory tract. Store in a cool, dry place away from ignition sources.

Conclusion

This compound is a cornerstone reagent in modern organic synthesis, offering a reliable and versatile platform for the construction of complex molecular frameworks. Its utility in transition metal-catalyzed reactions has significantly advanced the synthesis of valuable indene and indenone derivatives, which are of high interest in the fields of medicinal chemistry and materials science. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in research and development settings.

References

- 1. Rhodium-catalyzed formal [2 + 2 + 1] annulation of arylboronic acids with alkynes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of indenes by the palladium-catalyzed carboannulation of internal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound(6224-91-5) 13C NMR spectrum [chemicalbook.com]

- 5. This compound [webbook.nist.gov]

An In-depth Technical Guide to the Safety and Handling of 1-(Trimethylsilyl)-1-propyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-(trimethylsilyl)-1-propyne (CAS RN: 6224-91-5), a versatile reagent in organic synthesis. The following sections detail the compound's properties, associated hazards, recommended safety procedures, and experimental considerations.

Chemical and Physical Properties

This compound is a clear, colorless liquid with a chemical formula of C₆H₁₂Si and a molecular weight of 112.25 g/mol .[1][2][3] It is a highly flammable liquid and vapor.[1][4] Key quantitative properties are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂Si | [1][3] |

| Molecular Weight | 112.25 g/mol | [1][2][3] |

| Appearance | Clear, colorless liquid | [5][6] |

| Boiling Point | 99-100 °C | [2][3][6] |

| Melting Point | -69 °C | [2] |

| Flash Point | 4 °C (39.2 °F) - closed cup | [7][8] |

| Density | 0.758 g/mL at 25 °C | [3][6] |

| Refractive Index (n20/D) | 1.417 | [3][6] |

| Vapor Density | >1 (vs air) | [3][6] |

| Solubility | Miscible with toluene | [5][6] |

| Storage Temperature | 2-8°C | [3][5][6] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. It is a highly flammable liquid (Category 2) and causes skin and serious eye irritation (Category 2 and 2A, respectively).[1][4] It may also cause respiratory irritation.[4]

GHS Hazard Pictograms:

-

GHS02 (Flame): Flammable liquid

-

GHS07 (Exclamation Mark): Skin and eye irritant

Signal Word: Danger[1]

Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in Table 2.

| Category | Precautionary Statement Code | Statement |

| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[4][9] |

| P233 | Keep container tightly closed.[9] | |

| P240 | Ground and bond container and receiving equipment.[4][9] | |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment.[9] | |

| P242 | Use non-sparking tools.[9] | |

| P243 | Take action to prevent static discharges.[9] | |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[4] | |

| P264 | Wash hands and face thoroughly after handling.[1] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water.[4] |

| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[9] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[5] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[5] | |

| P370 + P378 | In case of fire: Use dry chemical, foam, or carbon dioxide to extinguish.[1][5] | |

| Storage | P403 + P235 | Store in a well-ventilated place. Keep cool.[9] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[10] |

Handling and Storage

Proper handling and storage procedures are critical to ensure safety when working with this compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical safety goggles, and gloves.[4]

-

Keep away from all sources of ignition, such as open flames, hot surfaces, and sparks.[1]

-

Use non-sparking tools and explosion-proof equipment.[1]

-

Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment during transfers.[4]

-

Avoid contact with skin and eyes.[1]

-

Wash hands thoroughly after handling.[1]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][9]

-

Store in a flammable liquid storage cabinet.

-

The recommended storage temperature is between 2-8°C.[3][5][6]

-

Keep away from incompatible materials such as oxidizing agents and strong bases.[1]

First Aid and Emergency Procedures

First Aid Measures:

-

Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position. If the person feels unwell, seek medical attention.[1]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][4] Remove and wash contaminated clothing before reuse.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1][4]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice if you feel unwell.[1]

Firefighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, foam, or carbon dioxide.[1]

-

Unsuitable Extinguishing Media: Do not use water, as it may spread the fire.[1]

-

Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[11] Hazardous combustion products include carbon oxides and silicon oxides.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Experimental Protocols

This compound is a valuable building block in organic synthesis, particularly in palladium- and rhodium-catalyzed reactions for the construction of complex cyclic systems.

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction Under Inert Atmosphere:

This protocol outlines a general procedure for a palladium-catalyzed cross-coupling reaction, which is a common application for this compound. Specific conditions may need to be optimized for individual substrates.

-

Glassware Preparation: All glassware (e.g., Schlenk flask, condenser) must be thoroughly dried in an oven at >100°C overnight and cooled under a stream of inert gas (argon or nitrogen) or in a desiccator.

-

Reaction Setup: Assemble the reaction glassware under a positive pressure of inert gas using a Schlenk line or in a glovebox. Equip the reaction flask with a magnetic stir bar.

-

Reagent Addition:

-

To the reaction flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), ligand (if required), and any solid reagents under a counterflow of inert gas.

-

Add the aryl or vinyl halide/triflate and any other solid coupling partners.

-

Evacuate and backfill the flask with inert gas three times to ensure an inert atmosphere.

-

Add the anhydrous solvent via syringe or cannula.

-

Add this compound via syringe.

-

If a liquid base is required, add it via syringe.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature using an oil bath with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system.

Visualizations

The following diagrams illustrate key workflows and logical relationships for the safe handling and use of this compound.

Caption: Workflow for the safe handling of this compound.

Caption: General experimental workflow for a catalyzed reaction.

Caption: Chemical safety risk assessment process.

References

- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 2. ehs.princeton.edu [ehs.princeton.edu]

- 3. artscimedia.case.edu [artscimedia.case.edu]

- 4. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]

- 5. chemistry.nd.edu [chemistry.nd.edu]

- 6. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medium.com [medium.com]

- 8. sterlitech.com [sterlitech.com]

- 9. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]

- 11. Chemistry Teaching Labs - Reflux under an inert atmosphere [chemtl.york.ac.uk]

A Technical Guide to the Solubility of 1-(Trimethylsilyl)-1-propyne in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(Trimethylsilyl)-1-propyne is a critical building block in modern organic synthesis, valued for its role in creating complex molecular architectures. A thorough understanding of its solubility is paramount for reaction design, solvent selection, process optimization, and purification. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While extensive quantitative solubility data is not widely published, this document consolidates available qualitative information and presents a detailed experimental framework for its empirical determination. The provided protocols are designed to enable researchers to generate precise solubility data tailored to their specific laboratory conditions and solvent systems.

Solubility Profile of this compound

The solubility of a compound is dictated by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible or soluble in one another. This compound [CH₃C≡CSi(CH₃)₃] is a nonpolar molecule. The trimethylsilyl (B98337) group is sterically bulky and nonpolar, and the propyne (B1212725) chain is a small hydrocarbon. This structure results in weak intermolecular van der Waals forces.

Consequently, this compound exhibits high solubility in nonpolar and weakly polar aprotic organic solvents. It is generally insoluble in highly polar solvents, particularly water.

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for this compound in various organic solvents.

| Solvent Class | Solvent Example(s) | Observed Solubility | Rationale |

| Nonpolar Hydrocarbons | Toluene (B28343), Benzene, Hexane | Miscible/Soluble[1] | Similar nonpolar nature and reliance on London dispersion forces promote miscibility. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble[1] | These solvents are weakly polar and can effectively solvate the nonpolar solute. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Expected to be Soluble/Miscible | These solvents are effective at dissolving nonpolar organic compounds. |

| Polar Aprotic Solvents | Acetone, Acetonitrile | Expected to have Lower Solubility | The significant dipole moments of these solvents lead to stronger self-association than their attraction to the nonpolar solute. |

| Polar Protic Solvents | Ethanol, Methanol | Expected to have Low Solubility | Strong hydrogen bonding between solvent molecules makes the solvation of a nonpolar compound energetically unfavorable. |

| Aqueous | Water | Insoluble[1] | The high polarity and strong hydrogen-bonding network of water prevent the dissolution of the nonpolar alkyne. |

Experimental Determination of Solubility

Given the absence of comprehensive quantitative data, researchers must often determine the solubility of this compound in specific solvents experimentally. The following protocols provide methodologies for both qualitative and quantitative assessment.

General Workflow for Solubility Determination

The process of determining solubility follows a logical progression from a simple qualitative assessment to a more rigorous quantitative measurement.

Caption: Experimental workflow for determining the solubility of this compound.

Protocol for Qualitative Solubility (Miscibility)

This method is used for a rapid visual determination of whether two liquids are miscible in a given proportion.[2]

Materials:

-

This compound

-

Solvent of interest

-

Small, clear glass test tubes or vials with caps

-

Pipettes or graduated cylinders

Procedure:

-

Add a known volume (e.g., 1 mL) of the solvent to a clean, dry test tube.

-

Add an equal volume (1 mL) of this compound to the same test tube.

-

Cap the test tube securely and shake vigorously for 30-60 seconds.

-

Allow the mixture to stand undisturbed for at least 10 minutes.

-

Observation:

-

Miscible: If the mixture remains a single, clear liquid phase with no visible interface, the two liquids are miscible.

-

Immiscible: If two distinct layers form, or if the mixture appears cloudy or forms an emulsion, the liquids are immiscible.

-

Protocol for Quantitative Solubility Determination

This protocol determines the concentration of this compound in a saturated solution at a specific temperature. The gravimetric method described here is a common and straightforward approach.

Materials:

-

This compound

-

Solvent of interest

-

Temperature-controlled shaker or water bath

-

Centrifuge (optional, for phase separation)

-

Syringe filters (PTFE, 0.2 µm)

-

Gastight syringes

-

Pre-weighed vials

-

Analytical balance (accurate to 0.1 mg)

-

Gas chromatograph (GC) with a calibrated internal standard (alternative to gravimetric analysis)

Procedure:

-

Preparation of Saturated Solution:

-

Add a known volume of the solvent (e.g., 10 mL) to a sealable flask or vial.

-

Add an excess of this compound to the solvent. An excess is visually confirmed by the presence of a separate, undissolved phase.

-

Seal the container tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the container in a temperature-controlled environment (e.g., a 25°C water bath or shaker).

-

Agitate the mixture for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solvent phase no longer changes over time.

-

-

Phase Separation:

-

Allow the mixture to stand without agitation within the temperature-controlled environment for at least 2 hours to let the undissolved phase settle.

-

Carefully withdraw a known volume (e.g., 1-2 mL) of the clear, saturated supernatant using a syringe fitted with a syringe filter. This step is critical to ensure no undissolved droplets of the solute are transferred.

-

-

Analysis (Gravimetric Method):

-

Dispense the filtered, saturated solution into a pre-weighed, airtight vial.

-

Immediately seal the vial and record the total mass (vial + solution).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a low temperature until a constant mass is achieved. This leaves only the non-volatile solute.

-

Record the final mass (vial + solute).

-

-

Calculation:

-

Mass of solution = (Total mass) - (Mass of empty vial)

-

Mass of solute = (Final mass) - (Mass of empty vial)

-

Mass of solvent = (Mass of solution) - (Mass of solute)

-

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

-

To express solubility in g/100 mL or mol/L, the density of the solvent at the experimental temperature is required.

-

Conclusion

While specific quantitative solubility data for this compound in a broad range of organic solvents remains scarce in the literature, its molecular structure strongly indicates a preference for nonpolar and weakly polar environments. It is demonstrably miscible with solvents like toluene and soluble in ethers and benzene, while being insoluble in water.[1] For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a reliable framework for researchers to generate high-quality, application-specific data. A systematic approach, beginning with qualitative miscibility tests and progressing to quantitative analysis, will ensure the successful and efficient use of this versatile reagent in research and development.

References

Technical Guide: Physicochemical Properties of 1-(Trimethylsilyl)-1-propyne

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive overview of the key physicochemical properties, specifically the boiling point and density, of 1-(Trimethylsilyl)-1-propyne (CAS No. 6224-91-5). It includes a detailed summary of reported values, standardized experimental protocols for their determination, and a generalized workflow for its application in chemical synthesis. This guide is intended to serve as a critical resource for professionals in research and development who utilize this versatile organosilicon compound.

Introduction

This compound, with the linear formula CH₃C≡CSi(CH₃)₃, is a clear, colorless liquid widely employed in organic synthesis.[1] Its utility is prominent in the preparation of alkynyl silane (B1218182) derivatives, the palladium-catalyzed carboannulation for synthesizing highly substituted indenes, and in rhodium-catalyzed reactions to form indenones.[1] Accurate knowledge of its physical properties, such as boiling point and density, is fundamental for its proper handling, purification, and application in controlled chemical reactions.

Physicochemical Data

The boiling point and density of this compound have been well-documented in the literature. The following table summarizes these critical values for easy reference and comparison.

| Property | Value | Conditions | Source |

| Boiling Point | 99-100 °C | At standard atmospheric pressure (lit.) | [1][2][3] |

| 100 °C | Not specified | ||

| 372.50 ± 0.50 K (99.35 ± 0.50 °C) | At normal pressure | [4] | |

| Density | 0.758 g/mL | At 25 °C (lit.) | [1][2] |

| 0.750 g/mL | Not specified | ||

| 0.765 g/cm³ | Not specified | [5] | |

| Specific Gravity | 0.75 | 20/20 |

Note: "lit." refers to literature values. 1 g/mL is equivalent to 1 g/cm³.

Experimental Protocols

Accurate determination of boiling point and density is crucial for verifying the purity of this compound and for designing experimental setups. The following sections detail standard methodologies.

Boiling Point Determination by Distillation

Simple distillation is a reliable method for determining the boiling point of a pure liquid while simultaneously purifying it.[6]

Apparatus:

-

Round-bottom flask

-

Distillation head with thermometer adapter

-

Thermometer (-10 to 110 °C range)

-

Condenser

-

Receiving flask

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Place approximately 5-10 mL of this compound and a few boiling chips into the round-bottom flask.

-

Assemble the simple distillation apparatus as shown in the workflow diagram below. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[7][8]

-

Begin heating the flask gently.

-

As the liquid boils, vapors will rise and envelop the thermometer bulb. The temperature will rise and then stabilize.

-

Record the temperature at which the vapor temperature remains constant while the liquid is actively distilling and condensing into the receiving flask. This stable temperature is the observed boiling point.[6][8]

-

Record the ambient atmospheric pressure, as boiling point is pressure-dependent. Corrections may be necessary if the pressure deviates significantly from standard pressure (760 mmHg).

Density Determination by Pycnometry

A pycnometer (specific gravity bottle) is used to accurately determine the density of a liquid by measuring a precise volume.

Apparatus:

-

Pycnometer (e.g., 10 mL) with a ground-glass stopper and capillary tube

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath (set to 25.0 °C)

-

The sample liquid, this compound

-

Deionized water (for calibration)

Procedure:

-

Calibration:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on the analytical balance (m₁).

-

Fill the pycnometer with deionized water and insert the stopper, allowing excess water to exit through the capillary.

-

Submerge the filled pycnometer in the constant temperature bath at 25.0 °C for 15-20 minutes to allow for thermal equilibration.

-

Remove the pycnometer, carefully dry the exterior, and weigh it (m₂).

-

-

Sample Measurement:

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound.

-

Repeat the thermal equilibration step in the 25.0 °C water bath.

-

Dry the exterior and weigh the pycnometer filled with the sample (m₃).

-

-

Calculation:

-

The mass of the water is (m₂ - m₁).

-

The mass of the sample is (m₃ - m₁).

-

The density of water at 25.0 °C is a known value (ρ_water ≈ 0.99704 g/mL).

-

The volume of the pycnometer is V = (m₂ - m₁) / ρ_water.

-

The density of the sample (ρ_sample) is calculated as: ρ_sample = (m₃ - m₁) / V

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for a chemical synthesis reaction, such as the preparation of indenones using this compound as a reagent.

Caption: Generalized workflow for chemical synthesis.

References

- 1. This compound | 6224-91-5 [chemicalbook.com]

- 2. 1-(Trimethylsilyl)propyne 99 6224-91-5 [sigmaaldrich.com]

- 3. far-chemical.com [far-chemical.com]

- 4. This compound (CAS 6224-91-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. americanelements.com [americanelements.com]

- 6. vernier.com [vernier.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Stability and Reactivity of 1-(Trimethylsilyl)-1-propyne

For Researchers, Scientists, and Drug Development Professionals